molecular formula C16H19NO2 B14233806 3-[4-(Butan-2-ylamino)phenoxy]phenol CAS No. 394647-04-2

3-[4-(Butan-2-ylamino)phenoxy]phenol

Cat. No.: B14233806
CAS No.: 394647-04-2
M. Wt: 257.33 g/mol
InChI Key: LRASFUNMHPZOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Butan-2-ylamino)phenoxy]phenol is a phenoxyalkylamine derivative of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, which incorporates a secondary butylamino group and a phenolic hydroxyl group, is characteristic of a class of compounds known to exhibit multitarget profiles within the central nervous system. Research into structurally similar phenoxyalkylamino alkanols, such as the anticonvulsant and neuropathic pain agent KM-408, has demonstrated potent biological activities, including sodium channel blockade and affinity for sigma and 5-HT1A receptors . This suggests that this compound may serve as a valuable chemical scaffold for investigating new therapeutic pathways for neurological conditions. The compound's potential mechanism of action is likely multifaceted. The phenoxyalkylamine core is often associated with properties beneficial for nervous system targeting. As observed in related compounds, this derivative may interact with key neuronal receptor systems and ion channels, making it a promising candidate for early-stage discovery research focused on seizure disorders and chronic neuropathic pain models . Furthermore, the presence of the phenolic group offers a versatile handle for further chemical modification, allowing for the synthesis of novel analogs to conduct structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in accordance with their institution's chemical hygiene plans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

394647-04-2

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

3-[4-(butan-2-ylamino)phenoxy]phenol

InChI

InChI=1S/C16H19NO2/c1-3-12(2)17-13-7-9-15(10-8-13)19-16-6-4-5-14(18)11-16/h4-12,17-18H,3H2,1-2H3

InChI Key

LRASFUNMHPZOOC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=C(C=C1)OC2=CC=CC(=C2)O

Origin of Product

United States

Theoretical and Computational Studies of 3 4 Butan 2 Ylamino Phenoxy Phenol and Its Congeners

Quantum Chemical Calculations

Quantum chemical calculations utilize the principles of quantum mechanics to model molecular properties. These methods can provide deep insights into the electronic structure, which governs the molecule's stability, reactivity, and spectroscopic behavior.

High-Level Ab Initio Molecular Orbital Studies

Ab initio (Latin for "from the beginning") molecular orbital methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. conicet.gov.ar These methods solve the electronic Schrödinger equation to provide highly accurate descriptions of molecular systems. The mechanism of nitrosation of an enolate anion of acetone (B3395972) with methyl nitrite, for instance, was studied using the ab initio MO method to understand the C-N bond formation process. semanticscholar.org

For a molecule such as 3-[4-(Butan-2-ylamino)phenoxy]phenol, ab initio calculations could be employed to:

Determine a precise equilibrium geometry in the gas phase.

Calculate accurate total energies and heats of formation.

Investigate excited states and predict spectroscopic properties with high fidelity.

While these methods offer a high degree of accuracy, they are computationally demanding, which can limit their application to very large molecules or extensive dynamic simulations.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry for studying the electronic properties of molecules. scribd.comresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of systems. DFT methods are used to optimize molecular geometries, calculate vibrational frequencies, and analyze electronic properties. nih.govymerdigital.com For example, DFT calculations at the B3LYP/6-311G(d,p) level have been used to obtain the optimized structures of phenol (B47542) and phenoxy radicals. utq.edu.iq

In the study of this compound, DFT would be instrumental in:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This includes predicting key bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges, which are crucial for understanding intermolecular interactions. ymerdigital.com

Vibrational Analysis: Predicting the infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure. conicet.gov.ar

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound This table presents illustrative data of the type that would be generated from a DFT geometry optimization.

ParameterAtoms InvolvedCalculated Value
Bond LengthC-O (Ether)1.37 Å
Bond LengthC-N (Amine)1.40 Å
Bond AngleC-O-C (Ether)118.5°
Dihedral AngleC-C-O-C45.0°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a framework used to explain and predict chemical reactivity based on the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.comyoutube.com

Key aspects of FMO analysis include:

HOMO Energy (E_HOMO): Related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity). A higher E_HOMO suggests a better electron donor.

LUMO Energy (E_LUMO): Related to the electron affinity and the ability to accept electrons (electrophilicity). A lower E_LUMO indicates a better electron acceptor. taylorandfrancis.com

HOMO-LUMO Energy Gap (ΔE): The difference between E_LUMO and E_HOMO is an indicator of the molecule's chemical stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com

For this compound, FMO analysis could predict the most likely sites for electrophilic and nucleophilic attack and provide insights into its electronic transition properties.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table shows representative values that could be obtained from an FMO analysis.

Molecular OrbitalEnergy (eV)Significance
HOMO-5.85Electron-donating capability
LUMO-1.20Electron-accepting capability
Energy Gap (ΔE)4.65Indicator of chemical stability

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static, electronic properties of a molecule, molecular modeling and dynamics simulations provide insight into its conformational flexibility and behavior over time.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms (conformers or rotamers) that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, significant flexibility exists around the C-O ether bond, the C-N amine bond, and within the butan-2-yl group itself. The study of butane's conformations, with its anti, gauche, and eclipsed forms, provides a fundamental basis for understanding the steric interactions within the alkyl chain of the target molecule. libretexts.orgyoutube.com

The goals of conformational analysis are:

To identify all stable low-energy conformers.

To determine the relative energies and populations of these conformers at a given temperature.

To understand the energy barriers for rotation between different conformers.

Energy minimization is a computational process used to find the 3D structure corresponding to the lowest potential energy, known as the global minimum, which represents the most stable conformation of the molecule. lumenlearning.com

Table 3: Hypothetical Relative Energies of Butan-2-yl Group Rotamers This table illustrates how the rotation around the C2-C3 bond of the butane (B89635) moiety could result in different energy states.

ConformationDihedral Angle (CH₃-C-C-CH₃)Relative Energy (kcal/mol)
Anti180°0.0
Gauche60°0.9
Eclipsed (Syn-periplanar)~5.0

Molecular Dynamics Simulations for Structural Stability and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can reveal how a molecule behaves in a specific environment (e.g., in water or a lipid bilayer) and provide information on its structural stability and flexibility. For example, MD simulations have been used to explore the stability of protein-ligand complexes involving phenoxyphenol derivatives. semanticscholar.org

An MD simulation of this compound could:

Reveal the preferred conformations in a solution.

Show how different parts of the molecule move and flex over time.

Characterize the intramolecular hydrogen bonding and other non-covalent interactions that stabilize the structure.

Simulate interactions with other molecules, such as solvent molecules or biological targets.

These simulations typically employ a force field (e.g., CHARMM, AMBER) to define the potential energy of the system and are run for nanoseconds to microseconds to capture relevant molecular motions. mdpi.com

Table 4: Typical Parameters for a Molecular Dynamics Simulation This table outlines common settings for conducting an MD simulation.

ParameterSetting/Value
Force FieldCHARMM27 / AMBER
Solvent ModelExplicit (e.g., TIP3P water)
Temperature300 K
Pressure1 atm
Simulation Time100 ns
Time Step2 fs

Binding Thermodynamics and Dissociation Kinetics at the Atomic Level

Understanding the thermodynamics and kinetics of ligand-protein binding is fundamental in drug discovery and development. For phenoxyphenol derivatives, including this compound, computational methods such as molecular dynamics (MD) simulations have been employed to dissect the energetic and temporal aspects of their interaction with biological targets like the InhA enzyme, a key player in Mycobacterium tuberculosis. mdpi.comnih.govnih.gov

Research findings indicate that for phenoxyphenol derivatives, van der Waals interactions are the primary driving force for the binding process. mdpi.com This suggests that the shape complementarity and non-polar interactions between the ligand and the protein's binding pocket are critical for affinity. Key hydrophobic residues within the InhA binding site, such as Tyr158, Phe149, Met199, and Ile202, have been shown to have significant energy contributions to the binding of these inhibitors. mdpi.comresearchgate.net

The dissociation kinetics, particularly the residence time of a compound on its target, is an important parameter for its efficacy. Computational techniques like random acceleration molecular dynamics (τRAMD) have been used to predict the residence time of phenoxyphenol derivatives. nih.gov These studies have shown that during the dissociation process, intermediate states can be formed where the inhibitor establishes hydrogen bonds and van der Waals interactions with surrounding residues. mdpi.com The analysis of these interactions provides a detailed picture of the dissociation pathway at an atomic level. mdpi.comnih.gov

Table 1: Key Residue Contributions to Binding Energy of Phenoxyphenol Derivatives with InhA

ResidueEnergy Contribution (kcal/mol)Interaction Type
Tyr158HighHydrophobic, π-π stacking
Phe149HighHydrophobic, π-π stacking
Met199HighHydrophobic
Ile202HighHydrophobic

This table is interactive. You can sort the columns by clicking on the headers.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to correlate the structural features of molecules with their physicochemical properties. bris.ac.ukjst.go.jp For this compound and its congeners, QSPR models can be developed to predict a variety of properties, such as solubility, lipophilicity, and metabolic stability, without the need for experimental measurements for every new compound. jst.go.jp

The development of a QSPR model involves the calculation of molecular descriptors, which are numerical representations of the chemical structure. These descriptors can be categorized into several types, including:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Reflecting the electronic properties of the molecule, such as dipole moment and orbital energies (e.g., HOMO and LUMO). researchgate.net

Physicochemical descriptors: Such as hydrophobicity (logP) and molar refractivity (CMR). nih.gov

For phenolic compounds, descriptors like the logarithm of the n-octanol/water partition coefficient (log P) and the energy of the lowest unoccupied molecular orbital (ELUMO) have been shown to be important in modeling their biological activities. jst.go.jp The Hammett constant (Σσ) is another crucial descriptor for substituted phenols, quantifying the electron-donating or electron-withdrawing nature of substituents. jst.go.jp

Once a set of descriptors is calculated for a series of compounds, statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) are used to build a mathematical model that relates the descriptors to the property of interest. researchgate.net The predictive power of the resulting QSPR model is then evaluated using validation techniques. jst.go.jp

Table 2: Common Descriptors in QSPR Studies of Phenolic Compounds

DescriptorTypeProperty Predicted
logPPhysicochemicalHydrophobicity, Bioavailability
ELUMOElectronicReactivity, Toxicity
Hammett Constant (σ)ElectronicElectronic effects of substituents
Molar Refractivity (CMR)PhysicochemicalSteric bulk, Polarizability

This table is interactive. You can sort the columns by clicking on the headers.

Pharmacophore Model Development for Phenoxyphenol Derivatives

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. dovepress.com Pharmacophore modeling is a powerful tool in drug discovery for virtual screening of compound libraries and for guiding the design of new molecules with desired biological activity. dovepress.comresearchgate.net

For phenoxyphenol derivatives targeting the InhA enzyme, pharmacophore models have been developed based on the structures of known active inhibitors. mdpi.comnih.gov One such model, the AHRR model, was generated and validated, demonstrating good predictive ability. mdpi.comnih.gov This model consists of four key features:

One Hydrogen Bond Acceptor (A): This feature highlights the importance of an atom or group that can accept a hydrogen bond from the protein target.

One Hydrophobic group (H): This feature indicates a region of the molecule that engages in hydrophobic interactions with the target.

Two Aromatic Rings (R): These features underscore the significance of aromatic moieties for interactions such as π-π stacking with aromatic residues in the binding site. mdpi.com

The AHRR pharmacophore model suggests that the biological activity of phenoxyphenol derivatives is dependent on their ability to present these specific chemical features in a defined spatial arrangement to effectively interact with the InhA binding site. mdpi.comnih.gov Specifically, the aromatic rings can engage in π-π stacking interactions with residues like Tyr158 and Phe149, while the hydrophobic group can form van der Waals interactions with other non-polar residues. mdpi.com While oxygen atoms and hydroxyl groups on the inhibitors can form hydrogen bonds, their strength is considered to be relatively weak. nih.gov

Table 3: Features of the AHRR Pharmacophore Model for Phenoxyphenol Derivatives

FeatureAbbreviationDescription
Hydrogen Bond AcceptorAAn atom or group capable of accepting a hydrogen bond.
Hydrophobic GroupHA non-polar group that interacts via hydrophobic forces.
Aromatic RingRA planar, cyclic, conjugated system that can participate in π-π stacking.

This table is interactive. You can sort the columns by clicking on the headers.

Reactivity and Mechanistic Investigations of 3 4 Butan 2 Ylamino Phenoxy Phenol

Reactivity of the Secondary Amine Functionality

The butan-2-ylamino group is a defining feature of the molecule, imparting nucleophilic and basic properties that are central to its reactivity.

Nucleophilic Properties of the Butan-2-ylamino Group

The nitrogen atom of the secondary amine possesses a lone pair of electrons, rendering it a potent nucleophile. This characteristic allows it to attack electron-deficient centers, initiating a variety of chemical reactions. The nucleophilicity of an amine is influenced by several factors, including its basicity and steric hindrance. While the butan-2-yl group introduces some steric bulk, the amine remains a strong nucleophile capable of participating in substitution and addition reactions.

The general trend for the nucleophilicity of amines increases with basicity. However, bulky substituents on the nitrogen atom can diminish this reactivity due to steric hindrance.

Reactions with Electrophiles (e.g., Isocyanates, Carbonyl Compounds)

The nucleophilic nature of the butan-2-ylamino group facilitates its reaction with a range of electrophiles.

Isocyanates: Secondary amines readily react with isocyanates to form substituted ureas. This reaction proceeds through a nucleophilic addition mechanism where the amine's lone pair attacks the electrophilic carbon of the isocyanate group. This reaction is typically efficient and is a common method for forming urea (B33335) derivatives.

Carbonyl Compounds: The reaction of secondary amines with aldehydes and ketones leads to the formation of enamines. This transformation is acid-catalyzed and proceeds via a carbinolamine intermediate. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the enamine. The optimal pH for this reaction is typically around 4.5.

Table 1: Reactions of the Secondary Amine Functionality
ReactantProduct TypeKey Intermediate
IsocyanateSubstituted Urea-
Aldehyde/KetoneEnamineCarbinolamine

Nitrosation Potential of Secondary Amines

Secondary amines are recognized as the most reactive class of amines towards nitrosating agents, leading to the formation of N-nitrosamines. This reaction is of significant concern due to the potential carcinogenicity of many N-nitroso compounds. The process involves the reaction of the secondary amine with a nitrosating agent, such as nitrous acid (HNO₂), which is often formed in situ from nitrites under acidic conditions. The reaction mechanism involves the electrophilic attack of the nitrosonium ion (NO⁺) on the amine nitrogen.

The rate of nitrosation is influenced by the pH of the reaction medium and the basicity of the amine. While the reaction is favored in acidic conditions, very low pH can be less reactive due to the protonation of the amine.

Reactions Involving the Phenoxy and Phenol (B47542) Moieties

The two aromatic rings in 3-[4-(butan-2-ylamino)phenoxy]phenol, one part of a phenoxy group and the other a phenol, exhibit reactivity characteristic of activated aromatic systems.

Reactivity of Activated Phenol Rings

The hydroxyl (-OH) group of the phenol moiety is a strong activating group, significantly enhancing the electron density of the aromatic ring through resonance. This increased electron density makes the ring highly susceptible to electrophilic aromatic substitution reactions. The activating effect is most pronounced at the ortho and para positions relative to the hydroxyl group. Consequently, reactions such as halogenation and nitration occur more readily with phenols than with unsubstituted benzene, often without the need for a catalyst.

Table 2: Influence of -OH Group on Phenol Reactivity
ReactionReactivity Compared to BenzeneDirecting Effect
Electrophilic Aromatic SubstitutionMore ReactiveOrtho, Para-directing

Participation in Condensation and Polymerization Reactions

Phenolic compounds are well-known monomers for condensation polymerization reactions. A classic example is the reaction of phenol with formaldehyde (B43269) to produce phenol-formaldehyde resins, such as Bakelite. This process involves the initial formation of hydroxymethylphenols, which then undergo further condensation to form a cross-linked polymer network. The reactivity of the phenol ring at the ortho and para positions allows for the formation of these polymeric structures. Given the presence of the phenolic hydroxyl group, this compound has the potential to participate in similar polymerization reactions with suitable co-monomers.

Reactions Influenced by the Phenoxy Group Activation

The reactivity of this compound is significantly governed by the electronic properties of its constituent functional groups: the phenoxy linkage, the secondary amine, and the hydroxyl group. The phenoxy group itself influences the reactivity of the aromatic ring to which it is attached. The oxygen atom of the ether linkage can donate a lone pair of electrons into the aromatic system through resonance, which tends to activate the ring towards electrophilic aromatic substitution. This activating effect preferentially directs incoming electrophiles to the ortho and para positions relative to the phenoxy group. savemyexams.com

In the specific case of this compound, the molecule contains three key activating groups distributed across two phenyl rings.

Ring A (Phenol Ring): The hydroxyl (-OH) group is a potent activating group. Its lone pairs strongly donate electron density to the ring, making it highly susceptible to electrophilic attack, primarily at the positions ortho and para to the hydroxyl group. savemyexams.com

Ring B (Aniline Ring): This ring is substituted with both the ether oxygen of the phenoxy group and the nitrogen of the butan-2-ylamino group. Both are strong electron-donating groups that activate the ring. The secondary amine is generally a stronger activator than the ether oxygen. Their combined influence makes this ring highly electron-rich and thus very reactive towards electrophiles.

Mechanistic Pathways of Intramolecular and Intermolecular Reactions

The mechanistic pathways for reactions involving this compound are diverse, reflecting the multiple functional groups within the molecule.

Intermolecular Reactions: The most probable intermolecular reactions involve electrophilic attack on the electron-rich aromatic rings. The mechanism for such a reaction, for example with a generic electrophile (E+), follows the standard electrophilic aromatic substitution pathway:

Attack of the π-electron system of one of the aromatic rings on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation of the sigma complex by a weak base to restore the aromaticity of the ring and yield the substituted product.

Given the multiple activating groups, regioselectivity would be determined by the combined directing effects and steric hindrance. The hydroxyl and amino groups are strong ortho-, para- directors, making positions 2, 4, and 6 on the phenol ring and positions 3 and 5 on the aniline (B41778) ring (relative to the phenoxy bridge) the most likely sites of attack. savemyexams.com

Nucleophilic aromatic substitution (SNAr) reactions are generally unfavorable on such an electron-rich system. nih.gov For an SNAr reaction to proceed, it typically requires a leaving group and strong electron-withdrawing groups to stabilize the negative charge in the intermediate Meisenheimer complex. While this molecule lacks such features, reactions can be forced under harsh conditions or via alternative mechanisms such as those involving benzyne (B1209423) intermediates. nih.gov

Intramolecular Reactions: The structure of this compound allows for the possibility of intramolecular cyclization reactions, particularly under oxidative conditions or through acid catalysis. For example, an intramolecular electrophilic attack could potentially lead to the formation of a fused heterocyclic system, such as a dibenzofuran (B1670420) derivative, although this would likely require significant activation and harsh reaction conditions. The general mechanism would involve the formation of a reactive intermediate (e.g., a cation on one ring) that is then attacked by the electron-rich system of the other ring. Studies on related N-aryl compounds have shown that intramolecular cyclization can be a viable pathway for synthesizing new heterocyclic structures. koreascience.kr

Kinetic Studies of Reactions Involving Secondary Amines and Phenoxy Compounds

While specific kinetic data for this compound are not available in the cited literature, extensive kinetic studies have been performed on analogous systems, particularly the SNAr reactions of activated 1-phenoxy-2,4-dinitrobenzene derivatives with cyclic secondary amines in acetonitrile (B52724). researchgate.net These studies provide a valuable framework for understanding the kinetic behavior of the target molecule.

In these model systems, the reactions are typically monitored under pseudo-first-order conditions, with the amine concentration in large excess. The plots of the observed pseudo-first-order rate constant (kobs) versus the amine concentration often show an upward curvature. This kinetic behavior is indicative of a mechanism where a second molecule of the amine acts as a general base catalyst in the reaction. researchgate.net

The proposed mechanism involves two main steps:

Nucleophilic attack by the amine on the aromatic carbon bearing the phenoxy leaving group to form a zwitterionic tetrahedral intermediate (a Meisenheimer complex).

Departure of the phenoxide leaving group from the intermediate, which can be uncatalyzed or, more commonly, catalyzed by a second amine molecule that facilitates proton transfer.

Kinetic data for the reaction of 1-phenoxy-2,4-dinitrobenzene with various cyclic secondary amines in acetonitrile at 25.0 °C demonstrates the influence of amine basicity and structure on the reaction rate.

Table 1: Rate Constants for the Reaction of 1-Phenoxy-2,4-dinitrobenzene with Cyclic Secondary Amines

Amine pKa (in H2O) k1 (M-1s-1) k2 (M-2s-2)
Piperidine 11.12 0.25 2.15
Pyrrolidine (B122466) 11.27 1.80 10.5
Morpholine 8.33 0.01 0.12

Data derived from analogous systems and is for illustrative purposes. researchgate.net

In this table, k1 represents the rate constant for the uncatalyzed pathway, and k2 represents the rate constant for the base-catalyzed pathway. The data shows that the reactivity of the amine nucleophile is strongly correlated with its basicity (pKa), with the more basic amines like pyrrolidine reacting significantly faster. researchgate.net This suggests that in hypothetical reactions involving this compound, the nucleophilicity of a reacting partner would be a critical determinant of the reaction kinetics.

Future Research Directions for 3 4 Butan 2 Ylamino Phenoxy Phenol

Development of Novel and Sustainable Synthetic Routes

The synthesis of 3-[4-(Butan-2-ylamino)phenoxy]phenol is a critical area for future research. Current synthetic methodologies for similar diaryl ether and secondary amine structures often rely on traditional techniques that may involve harsh reaction conditions, expensive catalysts, or generate significant chemical waste. Future research should prioritize the development of novel and sustainable synthetic routes that are more efficient, cost-effective, and environmentally benign.

Key research objectives in this area could include:

Green Chemistry Approaches: Investigation into the use of greener solvents, such as supercritical fluids or bio-based solvents, to replace traditional volatile organic compounds. The development of catalyst systems based on earth-abundant metals rather than precious metals would also be a significant step towards sustainability.

Flow Chemistry Synthesis: The application of continuous flow chemistry could offer advantages in terms of reaction control, safety, and scalability. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity.

Biocatalysis: Exploring the use of enzymes as catalysts for the key bond-forming reactions in the synthesis of this compound could offer high selectivity and mild reaction conditions.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research and accelerating the discovery process. For this compound, advanced computational approaches can provide valuable insights into its electronic structure, conformational landscape, and potential reactivity.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be employed to predict a wide range of properties, including optimized molecular geometry, electronic properties (such as HOMO-LUMO gap), and spectroscopic characteristics (e.g., NMR and IR spectra).

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the molecule's behavior in different environments, such as in various solvents or as part of a larger molecular assembly. This can be crucial for understanding its interactions in potential applications.

Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSPR models, it may be possible to predict the properties of related derivatives of this compound, facilitating the design of new molecules with tailored functionalities.

Computational MethodPredicted PropertyPotential Significance
Density Functional Theory (DFT)Electronic Structure, Spectroscopic DataUnderstanding reactivity and aiding in experimental characterization.
Molecular Dynamics (MD)Conformational Analysis, Solvation EffectsPredicting behavior in different media and interactions with other molecules.
QSPR ModelingPhysicochemical PropertiesGuiding the design of new compounds with desired characteristics.

Exploration of Expanded Applications in Emerging Materials Technologies

The molecular structure of this compound, featuring both a secondary amine and a phenolic hydroxyl group on a diaryl ether scaffold, suggests its potential as a building block for advanced materials. Future research should explore its incorporation into various material systems to exploit its unique chemical functionalities.

Potential areas of application to be investigated include:

Polymer Science: The compound could serve as a monomer or a modifying agent in the synthesis of high-performance polymers. The amine and phenol (B47542) groups offer reactive sites for polymerization reactions, potentially leading to materials with enhanced thermal stability, mechanical strength, or specific electronic properties.

Organic Electronics: The aromatic and electron-donating features of the molecule suggest its potential use in the development of organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic devices.

Corrosion Inhibition: The presence of heteroatoms (nitrogen and oxygen) and aromatic rings often imparts corrosion-inhibiting properties to organic molecules. Research into the efficacy of this compound as a corrosion inhibitor for various metals and alloys could open up new industrial applications.

Investigation of Structure-Reactivity Relationships in Complex Chemical Systems

Key research questions to address include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.